molecular formula C14H17NO4 B13939435 2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone

2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone

Cat. No.: B13939435
M. Wt: 263.29 g/mol
InChI Key: ZPXHCRWBVOGXGI-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone is a chemical compound that features a benzo[1,3]dioxole moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone typically involves the coupling of a benzo[1,3]dioxole derivative with a piperidine derivative. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone involves its interaction with molecular targets within cells. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound may interact with proteins involved in cell division and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone is unique due to its specific combination of the benzo[1,3]dioxole and piperidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-hydroxypiperidin-1-yl)ethanone

InChI

InChI=1S/C14H17NO4/c16-11-2-1-5-15(8-11)14(17)7-10-3-4-12-13(6-10)19-9-18-12/h3-4,6,11,16H,1-2,5,7-9H2

InChI Key

ZPXHCRWBVOGXGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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